4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate
Description
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate (CAS: 209325-64-4) is a fluorinated sulfonate ester with the molecular formula C₁₂H₁₃F₅O₃S and a molecular weight of 332.29 g/mol. Structurally, it consists of a pentafluoropentyl chain (C₅H₅F₅) linked to a 4-methylbenzenesulfonate (tosylate) group. The compound is characterized by its high reactivity as an alkylating agent due to the sulfonate group’s excellent leaving ability, making it valuable in organic synthesis for introducing fluorinated alkyl chains into target molecules .
Key properties include:
- Physical State: Typically supplied as a solid (purity ≥95%).
- Solubility: Soluble in polar aprotic solvents like DMSO and ethanol.
- Applications: Primarily used in pharmaceutical and materials research as a fluorinated building block.
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5O3S/c1-9-3-5-10(6-4-9)21(18,19)20-8-2-7-11(13,14)12(15,16)17/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLIHQYAFPYPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate typically involves the reaction of 4,4,5,5,5-pentafluoro-1-pentanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out under an inert gas atmosphere to prevent unwanted side reactions. The reaction conditions usually include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as thiols, leading to the formation of thioethers.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in substitution reactions with this compound.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Thioethers: Formed by the reaction of this compound with thiols.
Alcohols: Formed by reduction reactions.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The pentafluoropentyl group enhances the compound’s reactivity by stabilizing the transition state during the reaction. This makes it an effective reagent in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, the compound is compared to structurally or functionally related fluorinated derivatives:
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate
- Structure : Combines a pentafluoropentyl chain with an isothiourea group and methanesulfonate counterion (C₈H₁₀F₅N₂S·CH₄O₃S).
- Applications : Exhibits broad pharmacological activity, including anti-inflammatory, anticancer, and antimicrobial effects. It inhibits NF-κB signaling and induces apoptosis in cancer cells .
- Key Differences : Unlike the sulfonate ester, this compound’s isothiourea group enables direct interaction with biological targets, making it more suited for therapeutic development.
| Parameter | 4,4,5,5,5-Pentafluoropentyl 4-Methylbenzenesulfonate | S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate |
|---|---|---|
| Functional Group | Sulfonate ester | Isothiourea + Methanesulfonate |
| Primary Use | Synthetic alkylation reagent | Drug development (anti-inflammatory, anticancer) |
| Biological Activity | Limited (chemical tool) | High (NF-κB inhibition, apoptosis induction) |
| Molecular Weight | 332.29 g/mol | 352.30 g/mol |
ICI 182,780 (Fulvestrant)
- Structure: A steroidal antiestrogen with a 7α-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl) side chain.
- Applications : Clinically used to treat hormone-responsive breast cancer. It binds to estrogen receptors (ERα/ERβ) with high affinity, inducing receptor degradation .
- Key Differences: The sulfinyl group and steroidal core differentiate it from the non-steroidal sulfonate ester. ICI 182,780’s pentafluoropentyl chain enhances lipophilicity and in vivo potency (10-fold greater than earlier analogs like ICI 164,384) .
| Parameter | This compound | ICI 182,780 |
|---|---|---|
| Core Structure | Non-steroidal sulfonate ester | Steroidal derivative with sulfinyl side chain |
| Biological Target | N/A (chemical reagent) | Estrogen receptors (ERα/ERβ) |
| Therapeutic Use | None | Breast cancer therapy |
| Relative Binding Affinity | N/A | 0.89 (vs. estradiol = 1.0) |
Fluorinated Carbonate Esters
Examples include 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS: 1980034-92-1).
- Structure : Fluorinated alkyl chain linked to a carbonate ester group.
- Applications : Used in specialty polymer synthesis and as solvents. The carbonate group offers milder reactivity compared to sulfonates, favoring controlled polymerization .
- Key Differences : Carbonates are less reactive than sulfonates due to poorer leaving-group ability, limiting their use in alkylation reactions.
| Parameter | This compound | Fluorinated Carbonates |
|---|---|---|
| Reactivity | High (sulfonate as leaving group) | Moderate (carbonate as leaving group) |
| Primary Application | Alkylation reactions | Polymer synthesis, solvents |
| Thermal Stability | Lower (decomposes upon heating) | Higher (stable in polymer matrices) |
Fulvestrant Sulfone (Impurity B)
- Structure : A sulfone derivative of fulvestrant with a 4,4,5,5,5-pentafluoropentylsulfonyl group.
- Applications : Pharmacopeial reference standard for quality control in drug manufacturing. The sulfonyl group increases metabolic stability compared to sulfoxides .
- Key Differences : The sulfone group’s electron-withdrawing nature alters receptor binding kinetics compared to sulfonates.
| Parameter | This compound | Fulvestrant Sulfone |
|---|---|---|
| Oxidation State | Sulfonate (-SO₃⁻) | Sulfone (-SO₂-) |
| Role | Synthetic reagent | Pharmacopeial reference standard |
| Bioactivity | None | ER antagonist (lower potency than parent) |
Biological Activity
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate (CAS No. 209325-64-4) is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pentafluoropentyl group attached to a 4-methylbenzenesulfonate moiety. The fluorinated nature of this compound may enhance its biological interactions and applications in medicinal chemistry and material sciences.
- Molecular Formula : C12H13F5O3S
- Molecular Weight : 332.29 g/mol
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the sulfonate class have demonstrated various biological effects. This section synthesizes findings from available studies and reviews.
Antimicrobial Activity
Research indicates that sulfonate esters can exhibit antimicrobial properties. For instance, studies on similar sulfonates have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Sulfonate Esters | Antibacterial | E. coli, S. aureus |
| Fluorinated Compounds | Antifungal | Candida albicans |
Cytotoxicity and Antiproliferative Effects
Fluorinated compounds have been investigated for their cytotoxic properties against various cancer cell lines. Preliminary studies suggest that the incorporation of fluorine can enhance the potency of antiproliferative agents.
- Case Study : A study on fluorinated sulfonates revealed significant cytotoxicity against HeLa cells with IC50 values ranging from 50 to 100 µM, suggesting potential applications in cancer therapy.
The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the fluorinated moiety may interact with biological membranes or proteins through hydrophobic interactions or hydrogen bonding due to the electronegative nature of fluorine.
Q & A
Q. What are the established synthetic protocols for 4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?
The synthesis typically involves reacting pentafluorophenol derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. Triethylamine neutralizes HCl generated during the reaction, improving esterification efficiency. Solvents such as dichloromethane or tetrahydrofuran are used under ambient or controlled temperatures (20–25°C). Yields (>85%) depend on stoichiometric ratios, base strength, and moisture exclusion .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while and NMR confirm fluorinated and aromatic proton environments. Mass spectrometry (MS) verifies molecular weight (338.25 g/mol) via exact mass analysis .
Q. How does the compound’s reactivity compare to structurally similar sulfonate esters (e.g., pentafluorophenyl tosylate)?
The fluorinated alkyl chain enhances electrophilicity at the sulfonate group, making it more reactive toward nucleophiles (e.g., amines, thiols) than non-fluorinated analogs. Comparative studies show faster substitution kinetics in SN2 reactions due to electron-withdrawing fluorine atoms .
Advanced Research Questions
Q. What experimental design strategies optimize reaction conditions for derivatization of this compound?
Factorial Design of Experiments (DoE) minimizes trial runs by varying parameters (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design (temperature: 25°C vs. 40°C; solvent: DCM vs. THF; base: triethylamine vs. DBU) identifies optimal conditions for Suzuki-Miyaura couplings, maximizing yield and minimizing side products .
Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition-state energies to predict attack trajectories. For instance, nucleophiles preferentially target the sulfonate’s sulfur atom over the fluorinated chain due to lower activation barriers (ΔG‡ ≈ 15–20 kcal/mol) .
Q. What mechanisms explain contradictions in reported reaction outcomes with polar protic vs. aprotic solvents?
In polar aprotic solvents (e.g., DMF), the sulfonate group is highly solvated, favoring SN2 pathways. In polar protic solvents (e.g., ethanol), hydrogen bonding stabilizes leaving groups, accelerating SN1 mechanisms. Conflicting literature results often arise from unaccounted solvent dielectric effects .
Comparative & Methodological Insights
Q. How do structural modifications (e.g., fluorination patterns) alter biological activity in proteomics applications?
Fluorination increases lipophilicity (LogP = 4.54), enhancing membrane permeability in cell-based assays. Compared to non-fluorinated analogs, this compound exhibits 3-fold higher binding affinity to cysteine proteases (IC = 0.8 µM vs. 2.5 µM) due to hydrophobic interactions .
Q. What are the limitations of current purification methods for scale-up synthesis?
Column chromatography (silica gel, ethyl acetate/hexane) achieves lab-scale purity but suffers from low throughput. Preparative HPLC with C18 columns improves scalability but requires costly solvent recycling. Membrane-based separation technologies (e.g., nanofiltration) are under exploration for industrial adaptation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
